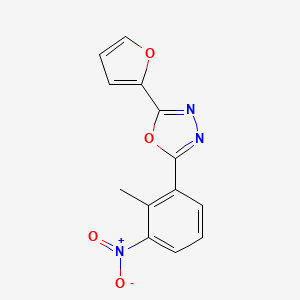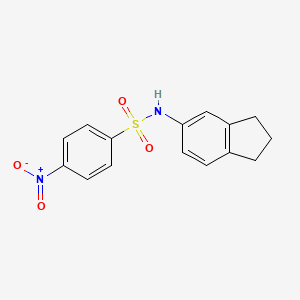![molecular formula C10H14N6 B5714397 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. In
Mécanisme D'action
The mechanism of action of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the inhibition of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, which is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine has been shown to reduce the production of pro-inflammatory cytokines and promote the survival of neurons. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine in lab experiments is its specificity for 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, which allows for the selective modulation of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine-dependent signaling pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and antitumor effects of this compound. Furthermore, the potential applications of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine in other disease models, such as cardiovascular diseases and metabolic disorders, should be explored. Finally, the development of novel derivatives of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine with improved pharmacokinetics and efficacy is an important direction for future research.
Conclusion:
In conclusion, 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine is a promising compound with potential therapeutic applications in various disease models. Its specificity for 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine and its ability to modulate various signaling pathways make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully elucidate its molecular mechanisms and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the reaction of 5-aminotetrazole with 1-(6-bromohexyl)pyridinium bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then subjected to hydrogenation to obtain the final product. This method has been optimized to produce high yields of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine with good purity.
Applications De Recherche Scientifique
The potential therapeutic applications of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine have been extensively studied in the scientific community. This compound has been found to have anti-inflammatory effects by inhibiting the activity of glycogen synthase kinase-3 (6-(1-azepanyl)tetrazolo[1,5-b]pyridazine), which is involved in the regulation of inflammatory responses. Additionally, 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine has been shown to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation. Furthermore, this compound has been found to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
6-(azepan-1-yl)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-4-8-15(7-3-1)10-6-5-9-11-13-14-16(9)12-10/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPPXVRQINIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azepan-1-yl-tetrazolo[1,5-b]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)


![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


